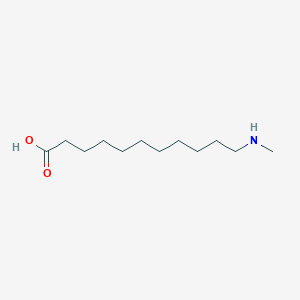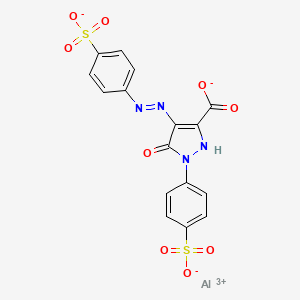
Food Yellow No. 4 Aluminum Lake
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Food Yellow No. 4 Aluminum Lake, also known as lemon yellow, is a synthetic food coloring agent widely used in the food industry. It is a yellow crystalline powder with good solubility in water but not in oil. This compound is commonly used to enhance the color and appearance of various food products, including beverages, candies, canned foods, ice creams, and jams .
Métodos De Preparación
The preparation of Food Yellow No. 4 Aluminum Lake typically involves synthetic methods using aniline compounds as raw materials. The process includes a series of chemical reactions to produce the final product. Industrial production methods often involve reacting aluminum oxide with coloring matter under aqueous conditions. The undried aluminum oxide is usually freshly prepared by reacting aluminum sulfate or aluminum chloride with sodium carbonate, sodium bicarbonate, or aqueous ammonia. After the lake formation, the product is filtered, washed with water, and dried .
Análisis De Reacciones Químicas
Food Yellow No. 4 Aluminum Lake undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidizing agents, the compound may undergo oxidation to form different by-products .
Aplicaciones Científicas De Investigación
Food Yellow No. 4 Aluminum Lake has several scientific research applications across various fields:
Chemistry: It is used as a colorant in analytical chemistry for various assays and tests.
Biology: The compound is used in biological research to study the effects of synthetic colorants on biological systems.
Medicine: It is used in pharmaceutical formulations to enhance the appearance of medications.
Industry: The compound is widely used in the food industry to color food products, beverages, and confectioneries
Mecanismo De Acción
The mechanism of action of Food Yellow No. 4 Aluminum Lake involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Food Yellow No. 4 Aluminum Lake can be compared with other similar compounds, such as:
Food Yellow No. 5 Aluminum Lake: Another synthetic lemon yellow azo dye used in food coloring.
Food Red No. 3 Aluminum Lake: A synthetic red dye used in food and pharmaceutical products.
Food Blue No. 1 Aluminum Lake: A synthetic blue dye used in food and toy industries .
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in the food industry and scientific research.
Propiedades
Número CAS |
2237234-84-1 |
|---|---|
Fórmula molecular |
C16H9AlN4O9S2 |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
aluminum;3-oxo-2-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,19H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |
Clave InChI |
MTSWHFQEPDEOCP-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



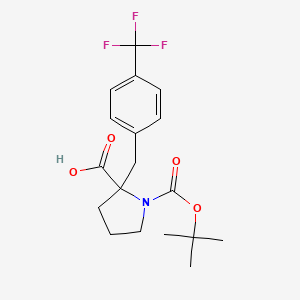
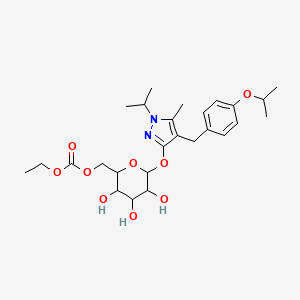
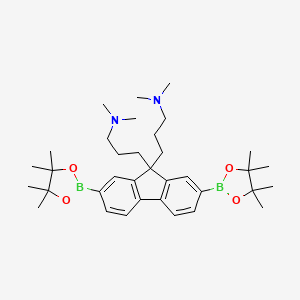

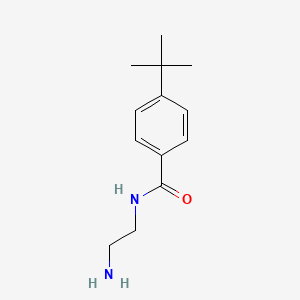
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
![1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B12508305.png)

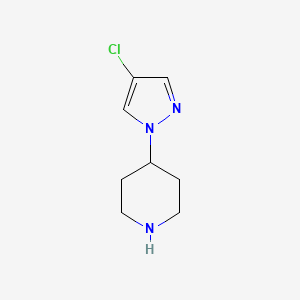
![1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12508333.png)
![5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12508348.png)
